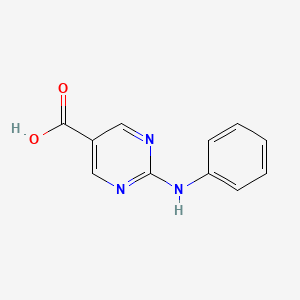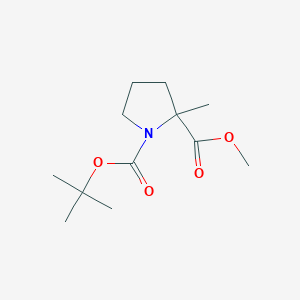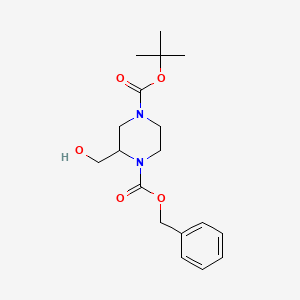
5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The oxadiazole ring is known for its contribution to the pharmacological properties of compounds, and when combined with a piperidine moiety, it often results in substances with potential neuroleptic, antibacterial, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives typically involves multi-step reactions starting from various precursors such as carboxylic acids, esters, or hydrazides. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent steps to yield the target compounds . Similarly, the synthesis of 3-piperidinyl-1,3,4-oxadiazole derivatives as potential Alzheimer’s disease treatment candidates involves a series of steps starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure studies of novel oxadiazole-piperazine derivatives have been confirmed by single-crystal X-ray diffraction, and DFT calculations have been used to identify reactive sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the substituents on the oxadiazole ring and the piperidine moiety. These compounds can undergo various chemical reactions, including those with amines, bromides, and other electrophiles, to yield a diverse array of products with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents on the oxadiazole ring and the piperidine ring. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. The intermolecular interactions, such as hydrogen bonding, also play a significant role in the crystal packing of these compounds, as evidenced by Hirshfeld surface analysis .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
Piperidinderivate, einschließlich 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazol, spielen eine entscheidende Rolle in der pharmazeutischen Industrie. Sie dienen als wichtige Bausteine für die Konstruktion einer Vielzahl von Medikamenten, da sie in über zwanzig Klassen von Arzneimitteln vorkommen . Die Struktur der Verbindung ermöglicht die Synthese biologisch aktiver Moleküle, die mit verschiedenen biologischen Zielstrukturen interagieren können und so möglicherweise zu neuen Therapeutika führen.
Scaffold in der medizinischen Chemie
Die Kernstruktur dieser Verbindung, die einen Piperidinring enthält, der mit einer Oxadiazolgruppe verknüpft ist, wird in der medizinischen Chemie als wertvolles Scaffold erkannt. Diese grundlegende Struktur wird zur Synthese neuartiger Verbindungen mit potenziellen therapeutischen Eigenschaften verwendet, die auf bestimmte Rezeptoren oder Enzyme abzielen.
Biologische Aktivität und pharmakologische Anwendungen
Die biologische Aktivität von Piperidinderivaten macht sie zu Kandidaten für die Entwicklung von Medikamenten mit verschiedenen pharmakologischen Wirkungen. Modifikationen des Piperidinmoleküls können zu Verbindungen führen, die eine potenzielle Aktivität gegen eine Reihe von Krankheiten aufweisen .
Synthese von heterocyclischen Verbindungen
Heterocyclische Verbindungen spielen eine bedeutende Rolle in der Wirkstoffentwicklung. Der Piperidinring in this compound ist eine häufige Struktur in vielen Arzneimitteln, und seine Synthese ist ein wichtiges Forschungsgebiet der organischen Chemie .
Chemische Synthese und Katalyse
Piperidinderivate werden auch in der chemischen Synthese und Katalyse eingesetzt. Ihre vielseitigen Eigenschaften machen sie in verschiedenen Anwendungen wertvoll, einschließlich der organischen Katalyse, wo sie als Zwischenprodukte oder Katalysatoren in chemischen Reaktionen fungieren können.
Materialwissenschaften
Die strukturellen Merkmale von Piperidinderivaten können in den Materialwissenschaften genutzt werden. Der molekulare Rahmen der Verbindung kann für die Konstruktion und Synthese neuer Materialien mit spezifischen Eigenschaften verwendet werden .
Proteomforschung
In der Proteomforschung werden Piperidinderivate wie this compound verwendet, um Proteininteraktionen und -funktionen zu untersuchen. Sie können als Sonden oder Modulatoren bei der Untersuchung proteomischer Landschaften dienen .
Anwendungen in der fortschrittlichen Forschung
Die Verbindung wird als Teil einer Sammlung einzigartiger Chemikalien an Forscher in der Frühphase der Entdeckung bereitgestellt, was auf ihre Verwendung in zukunftsweisenden Forschungsanwendungen hindeutet. Sie kann an der Erforschung neuer chemischer Einheiten mit unbekanntem Potenzial beteiligt sein .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-piperidin-3-yl-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-4-9-12-10(14-13-9)8-5-3-6-11-7-8/h8,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMTUNLAPUDTAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639915 |
Source


|
| Record name | 3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902837-18-7 |
Source


|
| Record name | 3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)

